5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-10-3-6-14(22-10)23(19,20)16-11-4-5-13-12(9-11)15(18)17(2)7-8-21-13/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSPRUDAQMPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines sulfonamide and oxazepine moieties, suggesting possible therapeutic applications in various fields such as antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.33 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 922054-42-0 |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in bacterial folic acid synthesis.
- Receptor Modulation : The oxazepine structure may interact with specific receptors, influencing cellular signaling pathways.
- Cytotoxicity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the same structural class. For instance, derivatives with similar oxazepine frameworks have shown significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
- Compounds derived from sulfonamides typically exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 5-methyl-N-(4-methyl... | 0.21 | Pseudomonas aeruginosa |
| 5-methyl-N-(4-methyl... | 0.15 | Escherichia coli |
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:
- Cell Lines Tested :
- HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast)
- Cytotoxicity Results :
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5-methyl-N-(4-methyl... | 10 | HaCat |
| 5-methyl-N-(4-methyl... | 8 | Balb/c 3T3 |
These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies
A notable study involving a series of thiazolopyridine derivatives demonstrated that compounds with structural similarities to our target compound exhibited potent antimicrobial and cytotoxic effects. The study utilized molecular docking techniques to evaluate binding affinities to key bacterial enzymes and cancer cell targets, revealing promising interactions that could be exploited for drug development.
Molecular Docking Analysis
Molecular docking studies have indicated favorable binding interactions between the compound and targets such as MurD and DNA gyrase. The binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting a potential pathway for developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound has a simpler substitution pattern (4-methyl, 5-oxo) compared to the allyl- and isobutyl-substituted analogues. Bulkier substituents (e.g., isobutyl in ) may enhance lipophilicity but reduce solubility.
- Thiophene Modifications : The 5-methyl group in the target contrasts with the 5-ethyl group in , which could influence electronic properties and steric interactions in binding pockets.
Tautomerism and Spectral Features
- C=S Stretching : Observed at ~1240–1255 cm⁻¹, confirming thione tautomers.
- NH Stretching : Bands at ~3150–3414 cm⁻¹ indicate hydrogen-bonding capabilities.
Potential Implications of Structural Differences
- Pharmacokinetics : The target’s lower molecular weight and simpler substituents may enhance metabolic stability compared to bulkier analogues.
- Binding Affinity : The 5-methyl thiophene group could optimize π-π stacking interactions in enzyme active sites, whereas ethyl or allyl groups might introduce steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
